3-Octen-5-yne, (Z)-
Description
3-Octen-5-yne, (Z)- is an unsaturated hydrocarbon characterized by a conjugated enyne system (a double bond and a triple bond separated by a single bond) with a Z (cis) stereochemical configuration. Its IUPAC name is (Z)-3-octen-5-yne, and it belongs to the alkyne-alkene compound class. The molecular formula is C₈H₁₂, though derivatives such as 2,7-dimethyl-(Z)-3-octen-5-yne (C₁₀H₁₆) are more commonly studied due to their natural occurrence in plant essential oils .
Key properties include:
Properties
IUPAC Name |
oct-3-en-5-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDXOXBKCFZRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC#CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-5-yne, (Z)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions to form the enyne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of 3-Octen-5-yne, (Z)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Octen-5-yne, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Octen-5-yne, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Octen-5-yne, (Z)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both double and triple bonds allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Stereoisomerism: (Z)- vs. (E)- Isomers
The (Z)- and (E)- isomers of 3-octen-5-yne derivatives differ in spatial arrangement, impacting their chemical reactivity and biological interactions. For example:
- 2,7-Dimethyl-3-octen-5-yne (Z vs. E) :
- (Z)-Isomer : Higher lipophilicity (XLogP3 = 3.6) due to cis configuration, favoring membrane permeability .
- (E)-Isomer : Observed in Hyssopus officinalis essential oil at concentrations of 0.11–0.19% .
- Thermodynamic stability : The (E)-isomer is generally more stable due to reduced steric hindrance .
Substituent Effects: Methyl vs. Tetramethyl Derivatives
The tetramethyl derivative exhibits increased steric bulk and hydrophobicity, making it less prevalent in biological systems but useful in synthetic chemistry for stabilizing reactive intermediates .
Functional Group Modifications
Natural Abundance and Ecological Roles
Physicochemical Properties
| Property | 2,7-Dimethyl-(Z)-3-octen-5-yne | 2,2,7,7-Tetramethyl-3-octen-5-yne |
|---|---|---|
| Boiling Point (°C) | ~180 (estimated) | ~210 (estimated) |
| XLogP3 | 3.6 | 4.8 (predicted) |
| Rotatable Bonds | 1 | 0 |
Q & A
Q. What interdisciplinary approaches can elucidate the biological or environmental interactions of (Z)-3-Octen-5-yne?
- Methodological Answer : Partner with environmental chemists to assess biodegradation pathways via isotopic labeling. Collaborate with biologists to study toxicity using in vitro assays (e.g., Ames test). Integrate data using systems chemistry frameworks, ensuring alignment with ’s guidelines for cross-disciplinary analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
